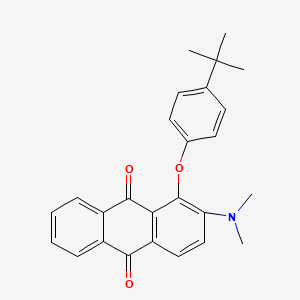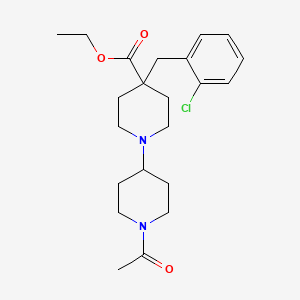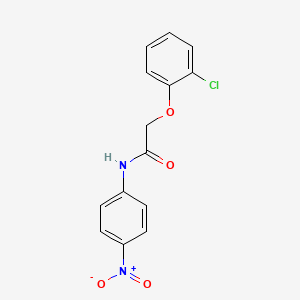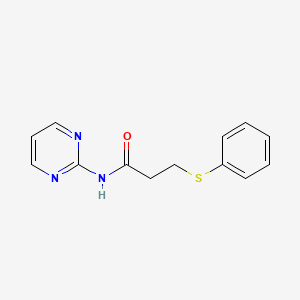
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone, also known as AQ-4N, is a synthetic compound that has been extensively studied for its use in cancer treatment. It is a prodrug that is activated by hypoxia, which is a common feature of many solid tumors. AQ-4N has been shown to selectively target hypoxic cells and enhance the effectiveness of radiation therapy and chemotherapy.
Wirkmechanismus
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is a prodrug that is activated by hypoxia. In hypoxic conditions, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is converted to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to have several biochemical and physiological effects. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis. However, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone also has low solubility, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone. One direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new methods for activating 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in hypoxic conditions. Additionally, research can focus on developing new analogs of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone that have improved solubility and effectiveness. Finally, research can investigate the potential use of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in other diseases that involve hypoxia, such as cardiovascular disease.
Synthesemethoden
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-bromo-9,10-anthraquinone, followed by the reaction with dimethylamine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been extensively studied for its use in cancer treatment. It has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone enhances the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSHPEBOWEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)

![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)